2'-Chloro-6'-fluoro-2-hydroxyacetophenone
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Overview
Description
2’-Chloro-6’-fluoro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro and fluoro substituents on the aromatic ring, along with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-6’-fluoro-2-hydroxyacetophenone typically involves the introduction of chloro and fluoro substituents onto the acetophenone core. One common method is the Friedel-Crafts acylation reaction, where acetophenone is treated with chloro and fluoro reagents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of the substituents .
Industrial Production Methods: Industrial production of 2’-Chloro-6’-fluoro-2-hydroxyacetophenone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-6’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2’-Chloro-6’-fluoro-2-hydroxyacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-6’-fluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its reactivity and binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
- 4’-Fluoro-2’-hydroxyacetophenone
- 2’-Chloro-4’-fluoroacetophenone
- 2’-Chloro-6’-fluoro-3’-methylacetophenone
Comparison: 2’-Chloro-6’-fluoro-2-hydroxyacetophenone is unique due to the specific positioning of the chloro and fluoro substituents, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H6ClFO2 |
---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6ClFO2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2 |
InChI Key |
WVIPTSIAFGTOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CO)F |
Origin of Product |
United States |
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